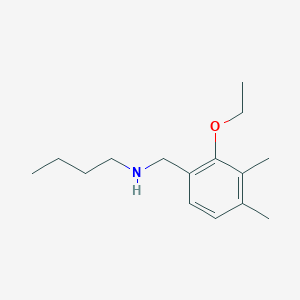

N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine

Description

N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine is a secondary amine characterized by a benzyl group substituted with ethoxy (at position 2), methyl (at positions 3 and 4), and a butan-1-amine chain. Similar compounds, such as N-(4-methoxybenzyl)butan-1-amine () and N-(2-methylbenzyl)butan-1-amine (), are used in organic synthesis, pharmaceuticals, and materials science due to their amine functionality and aromatic substitution patterns.

Properties

Molecular Formula |

C15H25NO |

|---|---|

Molecular Weight |

235.36 g/mol |

IUPAC Name |

N-[(2-ethoxy-3,4-dimethylphenyl)methyl]butan-1-amine |

InChI |

InChI=1S/C15H25NO/c1-5-7-10-16-11-14-9-8-12(3)13(4)15(14)17-6-2/h8-9,16H,5-7,10-11H2,1-4H3 |

InChI Key |

LWEGWOQSBLBDBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=C(C(=C(C=C1)C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine typically involves the reaction of 2-ethoxy-3,4-dimethylbenzyl chloride with butan-1-amine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Bases: Sodium hydroxide, potassium carbonate

Solvents: Dichloromethane, toluene

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, substituted amines, and amides .

Scientific Research Applications

N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine with analogs:

Key Observations :

- Solubility: Methoxy and ethoxy groups generally improve solubility in polar solvents (e.g., ethanol) compared to nonpolar substituents like methyl or chloro .

Biological Activity

N-(2-Ethoxy-3,4-dimethylbenzyl)butan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethoxy group and two methyl substituents on the benzyl moiety, which can influence its solubility, stability, and interaction with biological targets. The structural formula is as follows:

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit specific enzymes or interact with receptor sites to elicit pharmacological responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity across several assays:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit lysosomal phospholipase A2 (LPLA2), a target implicated in drug-induced phospholipidosis. Inhibition of LPLA2 correlates with reduced cellular toxicity in certain drug classes .

- Cytotoxicity : In cell line studies, the compound showed cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For example, it demonstrated IC50 values comparable to established chemotherapeutics in assays against leukemia and breast cancer cell lines .

Comparative Studies

Compared to similar compounds like N-(2-Methoxy-3,4-dimethylbenzyl)butan-1-amine and N-(2-Ethoxy-3,4-dimethylbenzyl)pentan-1-amine, this compound exhibited unique properties due to its specific substitution pattern on the benzyl group. This specificity can enhance its reactivity and selectivity towards biological targets.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Activity : A study evaluating its effects on human breast adenocarcinoma (MCF-7) cells revealed that the compound induced apoptosis in a dose-dependent manner, with flow cytometry confirming increased caspase activity .

- Pharmacological Profiling : In a pharmacological study involving various analogs, this compound was shown to have favorable binding affinities for specific receptors linked to metabolic pathways involved in cancer progression .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Assay Type | IC50 Value | Cell Line/Target |

|---|---|---|---|

| Enzyme Inhibition | LPLA2 Assay | Not specified | Lysosomal Phospholipase A2 |

| Cytotoxicity | MCF-7 Cell Line | 0.76 µM | Human Breast Adenocarcinoma |

| Apoptosis Induction | Flow Cytometry | Dose-dependent | MCF-7 Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.